Calcium nitrate

Description

Properties

IUPAC Name |

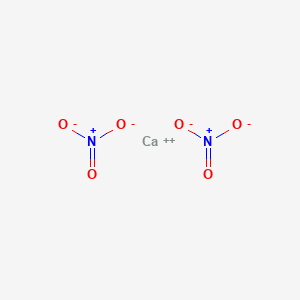

calcium;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2NO3/c;2*2-1(3)4/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCIPPOKBCJFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(NO3)2, CaN2O6 | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | calcium nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1039719 | |

| Record name | Nitric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1039719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium nitrate appears as white to light gray granular solid. May be either the anhydrous compound or the tetrahydrate. Used in fertilizers, explosives and pyrotechnics., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White granules or crystals (tends to absorb water from air and become liquid);, COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in water; freely sol in methanol, ethanol, acetone; almost insol in concn nitric acid, SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C, Soluble in acetone; insoluble in ethanol, Solubility in water, g/100ml: 121.2 | |

| Record name | CALCIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.5 at 64.4 °F (USCG, 1999) - Denser than water; will sink, 2.5 @ 25 °C /Tetrahydrate/, MP= 42 °C; Density 1.82 /tetrahydrate/, 2.50 g/cm³ | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Deliquescent granules, White, cubic crystals, White mass | |

CAS No. |

10124-37-5(anhydrous); 13477-34-4(tetrahydrate), 10124-37-5 | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010124375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1039719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF52F38N1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1042 °F (USCG, 1999), About 560 °C, 560 °C | |

| Record name | CALCIUM NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2785 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1037 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis and Production Methodologies for Calcium Nitrate

Conventional and Industrial Synthesis Routes

Industrial production of calcium nitrate (B79036) largely relies on the reaction between calcium-containing materials, most commonly calcium carbonate (limestone), and nitric acid. This established route forms the backbone of large-scale calcium nitrate manufacturing.

Mineral Acid Reactions with Calcium Carbonates

The primary industrial method for synthesizing this compound involves the reaction of calcium carbonate (CaCO₃), typically sourced from limestone, with nitric acid (HNO₃). This reaction yields this compound, carbon dioxide (CO₂), and water (H₂O) according to the following stoichiometry: CaCO₃ + 2HNO₃ → Ca(NO₃)₂ + CO₂ + H₂O rsc.orgvedantu.combyjus.comwikipedia.orgprocurementresource.com

This reaction is commonly carried out in reactors, sometimes packed reactors, where nitric acid is introduced to limestone. google.comgoogle.com The process can be conducted at elevated temperatures, such as around 60°C, to facilitate the reaction. rsc.org The resulting this compound is in solution form. procurementresource.comgoogle.comgoogle.com

Another conventional method involves the reaction of ammonium (B1175870) nitrate (NH₄NO₃) solution with calcium hydroxide (B78521) (Ca(OH)₂), which produces this compound and ammonium hydroxide (NH₄OH). rsc.orgvedantu.combyjus.com

This compound is also generated as an intermediate product in the nitrophosphate process, also known as the Odda process, where phosphate (B84403) rock (calcium phosphate) is acidulated with nitric acid. vedantu.combyjus.comwikipedia.org The reaction can be represented as: Ca₅(PO₄)₃OH + 10HNO₃ → 3H₃PO₄ + 5Ca(NO₃)₂ + H₂O wikipedia.org

By-product Recovery and Purification Techniques

Purification processes for this compound solutions typically involve steps to remove impurities. For instance, in methods utilizing phosphate raw material, the solution obtained after decomposition with acid is cooled to crystallize this compound tetrahydrate, which is then separated by filtration. google.com The crystals may be washed with nitric acid and/or water before being dissolved in water and neutralized, often with ammonia, to a pH value typically between 5.5 and 8. google.com This neutralization step can lead to the formation of insoluble compounds, such as calcium fluoride (B91410) and various calcium phosphates and hydroxides, which are then removed. google.com

In some purification schemes, techniques like centrifugation and flotation may be employed before crystallization and neutralization to enhance the purity of the this compound. google.com The resulting purified this compound solution can be used directly in liquid form or further processed to obtain a solid product through concentration and crystallization. google.comkims-imio.kz Concentration of the this compound solution, sometimes with the addition of ammonium nitrate, is carried out until crystalline seeds form, followed by cooling to induce crystallization of the final solid product, which can be in the form of flakes. google.comgoogle.com

By-product recovery can also involve the separation and utilization of other generated substances. For example, in the nitric acid leaching of calcium molybdate-based crystal waste, molybdic acid is formed as a by-product alongside the this compound solution. ibs.re.kr Recovery of calcium from such processes can involve precipitation as calcium carbonate by adding ammonium carbonate. ibs.re.kr

Advanced and Sustainable Production Strategies

In addition to conventional methods, research and development are exploring more advanced and sustainable approaches for this compound production, aiming to reduce environmental impact and utilize alternative feedstocks.

Plasma-Based Synthesis Approaches

Plasma-based synthesis offers an alternative route for producing nitrogen oxides from air, which can then be used to synthesize this compound. This method, historically linked to the Birkeland-Eyde process, involves using an electric arc plasma torch to synthesize nitrogen monoxide (NO) from air at high temperatures. tsc.run2applied.comsintef.noe-asct.orgresearchgate.net The nitrogen monoxide is then catalytically oxidized to nitrogen dioxide (NO₂), which is subsequently absorbed by calcium hydroxide (Ca(OH)₂) and further oxidized to form this compound. tsc.ruresearchgate.net

The sequence of stages in obtaining this compound via this method includes the electric arc synthesis of nitrogen monoxide from air using a plasma torch, followed by the production of nitrogen dioxide through catalytic oxidation, and finally the absorption of nitrogen dioxide by calcium hydroxide with subsequent oxidation to nitrates. tsc.ruresearchgate.net

While plasma technology allows for small-scale production using local raw materials and presents an alternative to traditional methods like the Haber-Bosch process, the energy costs associated with this method can be high compared to classical nitrogen fertilizer production methods. tsc.ruresearchgate.net However, ongoing advancements in plasma technology are driving renewed interest and potential for improved efficiency. n2applied.comsintef.no

Applications of Calcium Nitrate in Advanced Materials and Engineering

Calcium Nitrate (B79036) in Cementitious Composites

Integration into Self-Healing Concrete Systems

Calcium nitrate has been explored as a healing agent in the development of self-healing concrete, a technology aimed at autonomously repairing cracks that form in concrete structures. Propagating micro-cracks can reduce the load-bearing capacity of concrete and lead to structural deterioration ije.ir. The inclusion of additives in concrete mixtures has shown potential in restoring its properties ije.ir.

One approach involves encapsulating healing factors, such as this compound, within microcapsules embedded in the concrete matrix ije.ir. When cracks occur, they rupture the microcapsules, releasing the this compound into the crack site ije.ir. This compound can react with available unhydrated cement particles within the cracks, contributing to the formation of new hydration products that facilitate crack sealing researchgate.net.

Studies have investigated the effectiveness of self-healing concrete incorporating microencapsulated this compound. For instance, research has examined microcapsules synthesized using in-situ polymerization of urea-formaldehyde as a shell material, with this compound as a core component ije.irije.ir. Mechanical assessments of cementitious specimens with varying microcapsule dosages (0%, 0.5%, 1%, 1.5%, and 2%) have been conducted using compressive tests ije.irije.ir. The self-healing potential has been evaluated by measuring crack closure before and after damage, typically after immersion in water for a period ije.irije.ir. Results have indicated that samples containing specific dosages of these microcapsules exhibit higher repair rates compared to control samples ije.ir.

This compound also plays a role in microbially induced calcium carbonate precipitation (MICP), another self-healing approach for cement-based materials mdpi.com. MICP utilizes bacteria, such as Bacillus subtilis or Sporosarcina pasteurii, to precipitate calcium carbonate, thereby sealing cracks mdpi.com. While free calcium ions from cement hydration can contribute to this process, the addition of an external calcium source like this compound has been shown to significantly enhance crack closure, highlighting the importance of calcium availability in optimizing MICP for bio-agents in cementitious materials mdpi.com.

Studies evaluating the self-healing efficiency of microencapsulated this compound in cement mortar have considered variables such as microcapsule size, concentration (by weight of cement), and shell properties researchgate.net. These studies have indicated that specimens containing microcapsules generally exhibit significantly higher healing efficiencies compared to control groups over time researchgate.net. This compound is selected as a healing agent due to its ability to react with unhydrated cement, promoting the formation of new hydration products that can potentially heal cracks researchgate.net.

This compound in Bioceramics and Biomedical Engineering Precursors

This compound serves as a crucial precursor in the synthesis of various bioceramics, particularly those used in biomedical engineering applications like bone tissue repair and regeneration.

Precursor for Hydroxyapatite (B223615) Synthesis

Hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂) is a widely used calcium phosphate (B84403) ceramic in biomedical applications due to its chemical similarity to the mineral component of human bone and teeth researchgate.net. This compound is frequently employed as a calcium source in the synthesis of hydroxyapatite through various methods, including chemical precipitation, hydrothermal synthesis, and sol-gel processes researchgate.netnih.govnih.govorientjchem.orgmetu.edu.tr.

In chemical precipitation techniques, hydroxyapatite can be synthesized from this compound tetrahydrate and diammonium hydrogen phosphate salts dissolved in solutions, such as modified synthetic body fluid (SBF) nih.govmetu.edu.tr. This method allows for the preparation of nano-sized, homogeneous, and high-purity HA powders under controlled conditions, such as physiological temperature (37°C) and pH (7.4) nih.govmetu.edu.tr. The synthesized precursors can achieve high phase purity after calcination nih.gov. Notably, biomimetic HA powders synthesized using this compound and diammonium hydrogen phosphate in SBF have shown superior high-temperature stability compared to those prepared by other methods nih.gov.

Hydrothermal synthesis also utilizes this compound tetrahydrate and diammonium hydrogen phosphate as raw materials for preparing nano-sized hydroxyapatite particles researchgate.net. This method allows for control over synthesis temperature and pH conditions, influencing the morphology and crystallinity of the resulting HA nanoparticles researchgate.net.

In sol-gel processes, this compound tetrahydrate is commonly used as the calcium precursor along with a phosphorus precursor like diammonium hydrogen phosphate nih.govorientjchem.org. The choice of solvent system in the sol-gel process can significantly influence the chemical structure and morphological properties of the synthesized calcium phosphate nih.gov. For instance, using distilled water, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) as solvents with this compound tetrahydrate and diammonium hydrogen phosphate has shown varying results in terms of the resulting calcium phosphate phases nih.gov.

This compound is a frequently reported precursor for the sol-gel synthesis of bioactive glasses nih.gov. However, challenges exist regarding the complete removal of nitrate ions during washing, which can potentially compromise the cytocompatibility of the resulting glass nih.gov. Despite this, this compound has been conventionally used as a calcium source for preparing bioactive glasses mdpi.com.

Fabrication of Bioactive Glass Scaffolds

This compound is also utilized in the fabrication of bioactive glass scaffolds, which are porous structures designed for tissue engineering applications, particularly in bone repair. Bioactive glasses are amorphous, silicate-based materials that can bond to bone and stimulate osteoconduction and osteoinduction mdpi.com.

In the synthesis of bioactive glasses for scaffolds, this compound tetrahydrate can be added as a precursor along with other components like tetra-ethyl-ortho-silicate (TEOS) and phosphorus pentoxide (P₂O₅) in sol-gel techniques scielo.org.co. This process involves preparing precursors, co-precipitation, molding, and freeze-drying to create porous scaffold structures scielo.org.co. The incorporation of calcium into the SiO₂ structure of bioactive glass can be achieved by adding this compound to the solution during synthesis, allowing for cation interaction with SiO₂ tetrahedra acs.org. Calcination is often required to facilitate the diffusion of Ca²⁺ ions into the SiO₂ network acs.org.

While this compound has been conventionally used as a calcium source in preparing bioactive glasses, its use can lead to heterogeneity and requires thermal treatments above 400°C for calcium ion incorporation into the silicate (B1173343) network, which may be incompatible with organic polymers used in hybrid glass preparation mdpi.comnih.gov. Despite these challenges, this compound remains a relevant precursor in the synthesis of bioactive glasses for scaffold fabrication.

This compound in Industrial Process Optimization

This compound finds application in optimizing certain industrial processes, particularly in the beneficiation of materials.

Dense Media Separation for Material Beneficiation

Dense medium separation (DMS) is a widely used wet method for upgrading the quality of materials, such as coal, by separating desirable components from impurities based on their density differences nih.govacs.org. This sink-and-float process allows lighter minerals to float while denser minerals sink nih.gov. Commonly used dense media include organic solutions, magnetite suspensions, and salt solutions like zinc chloride or sodium polytungstate nih.govacs.org.

This compound has been explored as a dense medium for material beneficiation, offering potential advantages in certain contexts nih.govacs.org. It has a density range similar to other separation mediums and exhibits high solubility in water nih.govacs.org. In regions where conventional dense media are expensive or have environmental concerns, this compound presents a potentially low-cost and sustainable alternative nih.govacs.orgacs.orgresearchgate.net.

Studies have investigated the use of aqueous solutions of this compound as a dense medium in the beneficiation of low-grade coals nih.govacs.orglyellcollection.org. For example, it has been used in dense medium cyclone separation units to fractionate coal based on density lyellcollection.org. Research on upgrading low-grade Colombian coals using this compound dense media separation has demonstrated its effectiveness in reducing ash levels across different size fractions nih.govacs.orgresearchgate.net. This application is particularly relevant in areas where access to conventional dense media is limited or cost-prohibitive nih.govacs.org. The use of this compound in DMS for coal beneficiation highlights its potential in optimizing industrial processes for material upgrading nih.govacs.orgresearchgate.net.

Environmental Remediation and Management Utilizing Calcium Nitrate

Aquatic Ecosystem Remediation

In aquatic environments, calcium nitrate (B79036) is utilized to remediate contaminated sediments and improve water quality. Its application can enhance natural processes that break down pollutants and mitigate harmful conditions.

Denitrification Enhancement in Sedimentary Environments

Denitrification is a crucial microbial process that converts nitrate into nitrogen gas, effectively removing excess nitrogen from aquatic systems. Calcium nitrate can enhance denitrification in sedimentary environments by providing a source of nitrate, which serves as an electron acceptor for denitrifying bacteria under anaerobic conditions. Studies have shown that the addition of this compound to muddy tidal flat sediments increased the denitrification rate. For instance, adding 10 g of this compound in a study increased the denitrification rate from 21.3 mg/m²/day to 36.4 mg/m²/day, alongside an increase in redox potential from -400 mV to -200 mV. scirp.orgscirp.org This enhancement is attributed to the increased nitrogen concentration stimulating microbial activity. scirp.orgscirp.org this compound can also improve the oxidation state of sediments, further supporting denitrification activity. scirp.orgscirp.org

Phosphorus Release Inhibition in Contaminated Sediments

Under anaerobic conditions, contaminated sediments can release significant amounts of phosphorus into the overlying water, contributing to eutrophication. This compound can help inhibit this release. Nitrate ions provided by this compound can maintain a higher redox potential in the surface layer of the sediment, which helps to keep iron in an oxidized state. researchgate.nettandfonline.com Oxidized iron can bind with phosphate (B84403), thus preventing its release from the sediment into the water column. tandfonline.com Research indicates that this compound addition can improve redox conditions at the sediment-water interface and temporarily reduce phosphorus levels in overlying water. researchgate.net However, the long-term effectiveness compared to other methods like lanthanum-modified bentonite (B74815) (Phoslock®) may vary, with Phoslock® showing more sustained control over phosphorus release by converting mobile phosphorus to more stable species. researchgate.net this compound, while improving redox conditions, might temporarily increase mobile phosphorus species. researchgate.net Despite this, studies have observed significant reductions in reactive soluble phosphorus concentrations in both the water column and interstitial water after this compound addition to sediments of eutrophic reservoirs. nih.gov

Mitigation of Anaerobic Conditions in Black-Odorous Waters

Black-odorous waters are often characterized by severe anaerobic conditions and the accumulation of noxious substances like hydrogen sulfide (B99878). This compound can help mitigate these conditions. By supplying nitrate, this compound acts as an alternative electron acceptor for microbial respiration in the absence of oxygen. unlv.edu This process, including denitrification, can lead to the oxidation of organic matter and sulfides, reducing the production of hydrogen sulfide, which is a primary cause of the black color and odor. unlv.edue3s-conferences.orgmdpi.com The addition of this compound can improve the oxidation-reduction potential (ORP) of the sediment, thereby ameliorating the anaerobic environment. researchgate.netmdpi.com Studies have shown that this compound treatment can lead to the oxidation of acid volatile sulfide (AVS), a key contributor to odor in sediments. nih.gove3s-conferences.org

Terrestrial Soil System Management

In terrestrial environments, this compound plays a role in managing soil properties, particularly in addressing soil acidity.

Amelioration of Soil Acidity and Rhizosphere pH Modulation

Soil acidity can limit plant growth and nutrient availability. This compound can help ameliorate soil acidity, particularly in the rhizosphere, the area of soil immediately surrounding plant roots. The nitrate form of nitrogen in this compound can be preferentially taken up by plants as an anion (NO₃⁻). nsw.gov.auuq.edu.au To maintain charge balance, plants release hydroxide (B78521) ions (OH⁻) or take up fewer cations, which increases the pH in the rhizosphere. nsw.gov.auuq.edu.au This root-induced alkalization can, over time and with sufficient root growth, extend to the bulk soil. nsw.gov.au Studies have demonstrated that this compound application can increase rhizosphere soil pH. uq.edu.aulatrobe.edu.au For example, in an acid soil with a pH of 4.28, nitrate placement increased the pH of treated layers by up to 0.4 units in the rhizosphere compared to the control. uq.edu.aulatrobe.edu.au The effectiveness of this compound in ameliorating soil acidity is influenced by factors such as soil buffering capacity, aluminum toxicity levels, and sufficient root growth to facilitate nitrate uptake. nsw.gov.au The addition of phosphorus along with this compound can further enhance rhizosphere alkalization by promoting root proliferation, which increases nitrate uptake. latrobe.edu.aunsw.gov.auresearchgate.net

Table 1: Summary of this compound Applications and Observed Effects

| Application Area | Specific Application | Observed Effects | Relevant Sections |

| Aquatic Ecosystem Remediation | Denitrification Enhancement in Sedimentary Environments | Increased denitrification rates; Increased redox potential; Stimulated microbial activity. | 4.1.1 |

| Aquatic Ecosystem Remediation | Phosphorus Release Inhibition in Contaminated Sediments | Inhibition of phosphorus release from sediments; Improved redox conditions at sediment-water interface; Temporary reduction in overlying water phosphorus. | 4.1.2 |

| Aquatic Ecosystem Remediation | Mitigation of Anaerobic Conditions in Black-Odorous Waters | Reduction in hydrogen sulfide production; Oxidation of organic matter and sulfides; Improvement in oxidation-reduction potential (ORP). | 4.1.3 |

| Aquatic Ecosystem Remediation | Influence on Microbial Community Dynamics in Aquatic Systems | Promotion of denitrifying and aerobic microorganisms; Decrease in sulfate-reducing bacteria (SRBs); Potential reduction in microbial diversity at high concentrations. | 4.1.4 |

| Terrestrial Soil System Management | Amelioration of Soil Acidity and Rhizosphere pH Modulation | Increase in rhizosphere and bulk soil pH; Root-induced alkalization; Enhanced by phosphorus co-application. | 4.2.1 |

Interactions with Soil Nutrient Cycling and Availability

This compound serves as a source of both calcium and nitrate, two essential plant nutrients, and its application can influence various aspects of soil nutrient cycling and availability. The nitrate component provides readily available nitrogen for plant uptake atlasagro.ag. When plants absorb nitrate ions (NO₃⁻), they typically release hydroxyl ions (OH⁻) or bicarbonate ions (HCO₃⁻) to maintain electrical neutrality, which can lead to an increase in soil pH saskoer.ca. This effect contrasts with ammonium-based fertilizers, which can cause soil acidification due to the release of hydrogen ions (H⁺) during nitrification researchgate.net. Studies have shown that this compound application can result in a pH increase in acid soils researchgate.netresearchgate.net. For example, research on coffee plants in acid soils indicated that this compound application increased soil pH, unlike urea (B33335) and ammonium (B1175870) sulfate (B86663) which decreased it researchgate.net.

Beyond its direct nutrient contribution and pH effects, this compound can influence the availability of other nutrients. Research on apple plantations showed that this compound application increased the availability of organic carbon, cation exchange capacity (CEC), nitrogen, potassium, and calcium in the soil. Conversely, it was observed to reduce the availability of phosphorus, iron, zinc, and boron with increasing application rates journaljsrr.com. This suggests that while this compound can enhance the availability of certain macronutrients and improve soil properties like CEC, it may necessitate co-application of micronutrients to prevent deficiencies journaljsrr.com.

The interaction of this compound with soil nutrients is complex and can be influenced by soil type, climate, and management practices slu.seslu.se. Studies in temperate grasslands have shown that fertilizer formulation, soil type, and climatic conditions significantly affect nutrient dynamics nih.gov.

An example of research findings on the effect of this compound on soil properties is presented in the following table, illustrating changes in nutrient availability with varying application rates in an apple plantation study. This table is intended to be interactive, allowing users to explore the data for different nutrients and application rates.

| This compound Rate ( g/plant ) | Organic Carbon (%) | CEC (cmol kg⁻¹) | Available N (kg ha⁻¹) | Available P (kg ha⁻¹) | Available K (kg ha⁻¹) | Available Ca (ppm) | Available Fe (ppm) | Available Zn (ppm) | Available Boron (ppm) |

| 0 (Control) | 0.788 | 15.0 | 258.5 | 16.29 | 303.7 | 1276.5 | 47.552 | 1.267 | 1.045 |

| 100 | - | - | - | - | - | - | - | - | - |

| 200 | - | - | - | - | - | - | - | - | - |

| 300 | 0.852 | 18.0 | 268.1 | 14.78 | 310.7 | 1370.3 | 43.778 | 1.183 | 0.895 |

Note: Data for 100 and 200 g/plant were not explicitly detailed in the provided snippet but the trend of increasing/decreasing availability with enhanced dosage was mentioned. The table presents the reported values for control and 300 g/plant to illustrate the observed trend. journaljsrr.com

Wastewater Treatment Technologies

This compound is utilized in wastewater treatment technologies primarily for its ability to control odor-producing compounds and enhance the reduction of biochemical oxygen demand (BOD).

Control of Odorous Compounds in Wastewater Systems

One of the significant applications of this compound in wastewater treatment is the control of odorous compounds, particularly hydrogen sulfide (H₂S). Hydrogen sulfide is produced in sewer systems and wastewater treatment plants under anaerobic conditions by sulfate-reducing bacteria (SRB) unlv.eduwateronline.comnih.gov. These bacteria use sulfate as a terminal electron acceptor in the absence of oxygen, leading to the formation of sulfides, which are the primary source of foul odors and can cause corrosion of infrastructure unlv.eduwateronline.com.

The addition of this compound to wastewater systems introduces nitrate (NO₃⁻), which acts as an alternative electron acceptor for facultative anaerobic bacteria, including nitrate-reducing sulfide-oxidizing bacteria (NR-SOB) wateronline.comnih.gov. These bacteria can outcompete SRBs for organic substrates and oxidize existing sulfides, thereby preventing or reducing the formation of hydrogen sulfide wateronline.comnih.govaquaenviro.co.uk. This process shifts the microbial activity from sulfate reduction to denitrification, where nitrate is reduced to nitrogen gas (N₂) wateronline.comaquaenviro.co.uk.

Studies have demonstrated the effectiveness of this compound in controlling sulfide levels and associated odors in wastewater collection systems unlv.eduunlv.edu. For example, an investigation in a large sanitation district showed that this compound treatment reduced sulfide concentrations significantly, leading to a decrease in odor complaints unlv.eduunlv.edu. In North Carolina municipalities facing high H₂S concentrations, the application of this compound solution effectively reduced H₂S levels wateronline.com. Plant-scale experiments have also shown a sharp decrease in sulfide levels in both the wastewater and the air after dosing with concentrated this compound nih.gov.

The mechanism involves the promotion of biological oxidation of sulfide by nitrate-reducing bacteria like Thiomicrospira denitrificans nih.gov. This compound can be used preventatively to inhibit sulfide generation by maintaining anoxic conditions where nitrates are preferentially used as electron acceptors, or curatively to oxidize existing sulfides wwdmag.commojoactive.dev.

Research findings on sulfide reduction using this compound in wastewater systems illustrate its effectiveness.

| Application Site | Initial H₂S Concentration (ppm) | Reduced H₂S Concentration (ppm) | Reference |

| Collection Lines (North Carolina Municipalities) | 300 - 500 | Average < 5, as low as 1 | wateronline.com |

| Sewer Lines and Headworks (Clark County) | High (not specified) | Generally < 0.1 | unlv.eduunlv.edu |

| Plant Inlet (Plant-scale experiment) | High (not specified) | Decreased by up to 98.7% (air), 94.7% (water) | nih.gov |

Note: This table summarizes findings from different studies and conditions.

Enhancement of Biochemical Oxygen Demand (BOD) Reduction

This compound can also play a role in enhancing the reduction of biochemical oxygen demand (BOD) in wastewater treatment, particularly under oxygen-deficient conditions. BOD is a measure of the amount of dissolved oxygen needed by aerobic biological organisms to break down organic material present in a water sample. Effective BOD reduction is crucial for meeting wastewater discharge permit limits wwdmag.comebsbiowizard.com.

In biological wastewater treatment, bacteria break down organic compounds using terminal electron acceptors ebsbiowizard.com. Under aerobic conditions, dissolved oxygen is the primary electron acceptor. However, when oxygen levels are low or absent, bacteria can utilize alternative electron acceptors if available wwdmag.comebsbiowizard.com. Nitrate is the next most energetically favorable electron acceptor after oxygen ebsbiowizard.com.

The addition of this compound provides nitrate, which allows facultative anaerobic bacteria to continue metabolizing organic matter through denitrification, even in the absence of sufficient dissolved oxygen ebsbiowizard.comgoogle.com. This process contributes to BOD reduction by facilitating the breakdown of organic compounds under anoxic conditions ebsbiowizard.com. By providing an alternative electron acceptor, this compound helps maintain microbial activity and organic matter removal when aerobic respiration is limited ebsbiowizard.comgoogle.com.

Research suggests that this compound can be an effective solution for addressing oxygen deficiency in wastewater treatment plants, helping to ensure that BOD removal continues at an effective rate wwdmag.comebsbiowizard.com. It provides a source of oxygen (in the form of nitrate) that can be utilized by bacteria for the oxidation of organic pollutants ebsbiowizard.com. This is particularly valuable in situations where aeration is insufficient or interrupted ebsbiowizard.com.

The effectiveness of this compound in BOD removal is linked to its ability to support microbial metabolism in the absence of oxygen by providing nitrate as an electron acceptor.

Agricultural Sciences and Crop Production Applications of Calcium Nitrate

Soil-Plant Nutrient Dynamics with Calcium Nitrate (B79036) Application

The introduction of calcium nitrate into the soil initiates a series of interactions that influence nutrient availability and uptake by plants, as well as altering the chemical properties of the soil itself.

Calcium and Nitrogen Uptake Mechanisms in Plants

This compound provides two essential nutrients, calcium (Ca²⁺) and nitrate (NO₃⁻), in a highly soluble form that is readily available for plant uptake. The presence of nitrate in the soil has been shown to facilitate the uptake of calcium. This synergistic relationship is crucial as calcium is a vital component for strengthening plant cell walls and membranes, which in turn can reduce the risk of diseases.

The nitrate form of nitrogen is particularly beneficial for plant absorption. Unlike ammonium (B1175870) (NH₄⁺), which can be held by clay particles in the soil, nitrate-nitrogen remains mobile in the soil solution, allowing for rapid uptake by plant roots. This quick absorption is especially important during critical growth phases. Research has indicated that an adequate supply of calcium can improve the efficiency of nitrate uptake and transport by enhancing the activities of nitrogen-metabolizing enzymes and the net photosynthetic rate of the plant. Conversely, a good supply of nitrate has been demonstrated to improve calcium uptake.

Impact on Macro and Micronutrient Availability in Soil

The application of this compound can have a significant impact on the availability of other essential macro and micronutrients in the soil.

Macronutrients:

Phosphorus (P): The uptake of nitrate by plant roots can lead to an increase in the pH of the rhizosphere, a process known as rhizosphere alkalization. This change in pH can make phosphorus more available in acidic soils. Combined application of this compound and phosphorus has been shown to promote root proliferation, which further enhances nitrate uptake and amplifies this alkalizing effect.

Potassium (K) and Magnesium (Mg): Calcium plays a role in balancing the uptake of other cations. While excessive levels of one cation can inhibit the uptake of others, the application of this compound can influence the availability and absorption of potassium and magnesium. The nitrate component has been observed to facilitate the uptake of magnesium.

Micronutrients: The availability of micronutrients such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) is heavily dependent on soil pH. As this compound application can lead to an increase in rhizosphere pH, it can subsequently decrease the availability of these micronutrients, which are generally more soluble in acidic conditions. Conversely, the availability of molybdenum (Mo) tends to increase with higher soil pH.

Effects on Soil Chemical Properties (e.g., Cation Exchange Capacity, Organic Carbon)

Organic Carbon: Recent research suggests that calcium can play a role in the stabilization and persistence of soil organic carbon (SOC). Calcium can form bridges between organic matter and clay minerals, protecting the organic carbon from microbial decomposition. Studies have shown that the addition of calcium can alter the microbial community and their processing of organic matter, leading to more efficient carbon retention in the soil and less loss as carbon dioxide. While these studies often focus on calcium amendments in general, the application of this compound contributes to the soil's calcium content and can thus be inferred to have a positive effect on SOC stabilization.

Crop Physiological Responses to this compound

The changes in soil-plant nutrient dynamics induced by this compound application translate into observable physiological responses in crops, often leading to enhanced growth and productivity.

Yield Enhancement and Productivity Studies

Research on various crops has provided quantitative evidence of these benefits. For instance, studies on potatoes have shown that the application of this compound can significantly increase tuber yield. Similarly, research on tomatoes and chili peppers has indicated that both soil and foliar applications of this compound can lead to higher fruit yields. The combined effect of enhanced nutrient uptake and improved plant structure contributes to these increases in productivity.

Effect of this compound on Crop Yield

| Crop | Finding | Source |

|---|---|---|

| Potato (Solanum tuberosum L.) | Foliar application of this compound at 2 kg/ha resulted in a 24.3% increase in tuber yield compared to the control. | mdpi.com |

| Tomato (Lycopersicon esculentum) | Application of this compound at 400 kg/ha resulted in a 45% higher fruit yield compared to the control. | researchgate.net |

| Chilli (Capsicum annuum L.) | Three foliar sprays of 1.5% this compound resulted in the highest dry fruit yield of 21.76 q/ha compared to the control yield of 12.76 q/ha. | bepls.com |

| Pigeonpea (Cajanus cajan L.) | Foliar spray of 2.0% this compound at flower initiation and 15 days after, along with recommended fertilizer dosage, resulted in a seed yield of 2037 kg/ha. | |

| Sunflower (Helianthus annuus L.) | Under drought stress conditions (40% field capacity), the application of 15 mM and 30 mM this compound resulted in fresh plant weights of 13.97 g and 13.23 g respectively, compared to 9.87 g in the control. |

Root System Development and Health

The health and architecture of a plant's root system are fundamental to its ability to acquire water and nutrients, and this compound plays a significant role in its development. Calcium is essential for the proper growth of root tips and the formation of a robust root structure. It contributes to cell division and elongation in the roots, leading to a more extensive and efficient root system.

Sustainable Agricultural Practices and Nitrogen Use Efficiency

The utilization of this compound in agriculture is intrinsically linked to the principles of sustainability and the enhancement of nitrogen use efficiency (NUE). NUE is a critical metric that reflects the proportion of applied nitrogen that is successfully absorbed and utilized by the crop. Optimizing NUE is paramount for reducing the economic costs of fertilization and minimizing the environmental impact associated with nitrogen losses to the atmosphere and water bodies. Sustainable practices involving this compound focus on precise application, comparison with other nitrogen sources to select the most effective option, and strategic management to curtail environmental nitrogen leakage.

Optimization of this compound Application Regimes

To maximize the benefits of this compound, application regimes must be carefully managed to synchronize nutrient availability with the crop's metabolic demands. The high solubility of this compound makes it immediately available for plant uptake, but also susceptible to loss if not managed correctly. kingquenson.com

Key optimization strategies include:

Timing of Application: Applying this compound at critical growth stages ensures that nitrogen and calcium are available when the plant needs them most. sinooan.com Applications are often recommended during the initial planting or early growth phases to establish a strong nutritional foundation. loyalfertilizer.com For fruit-producing crops, an application just before flowering is crucial to support healthy fruit development. loyalfertilizer.com Subsequent applications during the growing season can help maintain a steady nutrient supply. loyalfertilizer.com

Application Method: The method of application significantly influences nutrient uptake efficiency.

Fertigation: The application of water-soluble this compound through drip irrigation or sprinkler systems is a highly efficient method. yarafert.commygarden.co.nz This technique delivers nutrients directly to the root zone, allowing for precise control and minimizing losses. yarafert.commygarden.co.nz

Banding: Placing the fertilizer in bands near the crop rows can reduce nutrient loss and enhance uptake, particularly for row crops. loyalfertilizer.com

Foliar Feeding: A solution of this compound can be sprayed directly onto the leaves to quickly correct nutrient deficiencies and promote healthy foliage. loyalfertilizer.com This method is particularly effective for remediating issues like blossom-end rot.

Precision Agriculture: Modern farming practices that utilize tools like soil sensors and satellite imagery allow for the dynamic adjustment of application rates based on real-time data. sinooan.com This precision approach ensures nutrients are applied only where and when needed, optimizing use efficiency and reducing waste. sinooan.com

Comparative Efficacy with Alternative Nitrogen Sources

The effectiveness of this compound as a nitrogen source is often evaluated in comparison to other common nitrogen fertilizers, such as urea (B33335), ammonium nitrate, and urea ammonium nitrate (UAN). The primary distinction lies in the form of nitrogen supplied and its interaction with the soil-plant system. kingquenson.comyaraagri.cz

This compound provides nitrogen in the nitrate (NO3-) form, which is readily available for plant uptake without requiring microbial conversion in the soil. kingquenson.comyaraagri.czvaniperen.com In contrast, the nitrogen in urea (amide form) and ammonium-based fertilizers (NH4+) must be converted to nitrate before it can be fully utilized by most plants, a process that can lead to nitrogen losses. kingquenson.comyaraagri.czvaniperen.com

Key Comparative Points:

Nitrogen Availability and Uptake: The nitrate form of nitrogen in this compound is highly mobile in the soil and is immediately available to plant roots, ensuring a rapid nutrient supply. kingquenson.comyaraagri.cz This quick uptake can be crucial during critical growth phases. sinooan.com The ammonium in other fertilizers is less mobile and its uptake is slower. kingquenson.com

Crop Yield and Quality: Field studies have often shown that nitrate-based fertilizers like this compound and ammonium nitrate can result in higher yields and better crop quality compared to urea and UAN. yaraagri.cz Research on wheat has indicated that applying Calcium Ammonium Nitrate (CAN) can increase yield by 15-20% compared to urea-based fertilizers. sinooan.com The presence of calcium also strengthens plant cell walls, which can improve the quality and shelf-life of fruits and vegetables and reduce disorders like blossom-end rot. vaniperen.comicl-growingsolutions.com

Soil Health: Unlike fertilizers containing ammonium, which can have an acidifying effect on the soil over time, this compound has a more neutral to slightly alkaline effect. cropnuts.comresearchgate.net The calcium component in Calcium Ammonium Nitrate (CAN) can also help improve soil structure. sinooan.comknlanchemical.com

Combined Applications: Research has shown that combining different nitrogen sources can optimize plant growth. A study on wheat demonstrated that a combined application of urea and this compound improved nitrogen use efficiency, increased the number of effective spikes, and enhanced grain yield compared to using either fertilizer alone. mdpi.comnih.gov

Comparative Efficacy of Nitrogen Fertilizers

| Fertilizer | Primary N Form(s) | Nitrogen Content (%) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| This compound | Nitrate (NO3-) | ~15.5% N, ~19% Ca | Readily available nitrogen; provides essential calcium; non-acidifying. kingquenson.comvaniperen.comresearchgate.net | Lower N content; higher potential for leaching if not managed. kingquenson.com |

| Urea | Amide (NH2) | ~46% | High nitrogen content; cost-effective per unit of N. cropnuts.com | Requires conversion to usable N; high potential for volatilization losses; can acidify soil. kingquenson.comcropnuts.com |

| Ammonium Nitrate | Ammonium (NH4+) & Nitrate (NO3-) | ~34% | Provides both immediate and slightly slower-release nitrogen. yaraagri.czloyalfertilizer.com | Can have an acidifying effect; subject to regulations in some areas. researchgate.net |

| Calcium Ammonium Nitrate (CAN) | Ammonium (NH4+) & Nitrate (NO3-) | ~27% N, ~8% Ca | Balanced N release; lower volatilization risk than urea; improves soil health. sinooan.comloyalfertilizer.com | Lower N content than urea and ammonium nitrate. |

Strategies for Reducing Environmental Nitrogen Losses

While essential for agriculture, nitrogen fertilizers can contribute to environmental problems if not managed properly. slu.se The primary pathways for nitrogen loss are nitrate leaching, volatilization of ammonia, and denitrification, which produces nitrous oxide (N2O), a potent greenhouse gas. teagasc.ie

Strategies to mitigate these losses when using this compound include:

Minimizing Nitrate Leaching: Because the nitrate ion is highly mobile in soil, it can be susceptible to leaching below the root zone, especially after heavy rainfall or irrigation. kingquenson.comyaraagri.cz Strategies to combat this include:

Split Applications: Applying nitrogen in several smaller doses throughout the growing season rather than a single large application helps match nutrient supply with crop demand, reducing the amount of surplus nitrate in the soil at any given time. slu.se

Cover Cropping: Planting cover crops during fallow periods can help capture residual soil nitrate, preventing it from leaching. sinooan.com

Reducing Volatilization: this compound itself is not subject to ammonia volatilization losses, which is a significant issue with urea-based fertilizers. yaraagri.cz This makes it a more efficient source of nitrogen in this regard, as more of the applied nutrient remains in the soil for plant uptake. yaraagri.czknlanchemical.com

Managing Nitrous Oxide Emissions: Denitrification, the microbial conversion of nitrate to N2O and N2 gas, is a natural process that can be a source of greenhouse gas emissions. teagasc.ie

Studies comparing Calcium Ammonium Nitrate (CAN) with urea have shown varied results. In some temperate, wet grassland conditions, CAN has been associated with higher N2O emissions than urea. teagasc.iecore.ac.uk The direct N2O emission factor from CAN can be highly variable depending on soil type and climate. core.ac.uk

Analytical and Characterization Methodologies for Calcium Nitrate

Spectroscopic Techniques

Spectroscopic methods are fundamental in the analysis of calcium nitrate (B79036), offering non-destructive ways to probe its molecular structure and elemental composition through the interaction of electromagnetic radiation with the sample.

Infrared (IR) Spectroscopy for Compound Identification

Infrared (IR) spectroscopy is a valuable tool for identifying calcium nitrate and analyzing its chemical structure by detecting the characteristic vibrational modes of its functional groups. The IR spectrum of this compound, particularly its tetrahydrate form (Ca(NO₃)₂·4H₂O), exhibits specific absorption bands corresponding to the nitrate anion (NO₃⁻) and water molecules chemicalbook.com. The nitrate ion typically shows characteristic peaks related to its stretching and bending vibrations. For instance, a peak around 824 cm⁻¹ has been associated with the nitrate peak from this compound dtic.mil. Studies involving materials synthesized using this compound as a precursor also utilize FTIR to confirm the presence of nitrate groups or to analyze the resulting chemical bonds researchgate.networldscientific.com. For qualitative analysis of functional groups in related compounds like triglycinium this compound, FTIR spectra are recorded over a specific range, such as 4000 to 450 cm⁻¹ iaamonline.org. The presence of expected functional groups in the FTIR spectrum helps to confirm the identity of the compound iaamonline.org.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

X-ray Diffraction (XRD) is a powerful technique employed to determine the crystalline phases present in a sample of this compound and to analyze its crystal structure. By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice, information about the crystal structure, phase purity, and crystallite size can be obtained worldscientific.com. XRD is frequently used in studies involving materials synthesized from this compound to identify the resulting crystalline products, such as calcium silicate (B1173343) hydrate (B1144303) or sodium nitrate mdpi.com. Quantitative powder XRD (QXRD) can be used to determine the phase composition of hydrated materials containing this compound d-nb.info. In situ XRD can also be applied to analyze the dissolution of phases and the formation of crystalline products over time d-nb.info. Rietveld refinement is a common method used to quantitatively analyze XRD data and determine the percentage of each crystalline phase present d-nb.infoelsevier.es. The position and intensity of diffraction peaks are compared to crystallographic databases, such as the International Center for Diffraction Data (ICDD) database, for phase identification worldscientific.com.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Nitrate Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique primarily used for the quantification of nitrate ions, which are a component of this compound, particularly when in solution. The nitrate ion absorbs UV light in the range of 200-205 nm tandfonline.comthermofisher.com. This intrinsic absorption allows for the direct measurement of nitrate concentration in water samples and other solutions tandfonline.com. While direct measurement is possible, the presence of interfering substances like dissolved organic carbon can also absorb UV light in this region tandfonline.com. To address this, methods utilizing a two-wavelength approach, measuring absorbance at both 205 nm and 300 nm, have been developed to correct for the contribution of organic matter tandfonline.com. Spectrophotometric methods for nitrate determination often involve the use of specific test kits and spectrophotometers sigmaaldrich.com. These methods can achieve detection limits as low as 0.04 mg NO₃-N/L tandfonline.com.

Chromatographic and Electrochemical Methods

Chromatographic and electrochemical methods provide complementary approaches for the separation, identification, and quantification of the ionic constituents of this compound.

Ion Chromatography (IC) for Ion Quantification

Ion Chromatography (IC) is a widely used and effective technique for the separation and quantification of both cations and anions, making it suitable for analyzing the calcium (Ca²⁺) and nitrate (NO₃⁻) ions in this compound. This method separates ions based on their affinity to an ion-exchange resin within a chromatographic column carleton.edu. Different columns and elution conditions are used for anion and cation analysis frc.ae. For the analysis of this compound, IC can quantify the concentration of calcium ions and nitrate ions in various sample matrices, including water carleton.edufrc.ae. The separated ions are detected, often by conductivity measurement for cations, and a chromatogram is generated showing retention times and peak areas, which are used for quantification frc.ae. IC methods can achieve low detection limits for nitrate and calcium ions, often in the parts-per-billion (ppb) range carleton.eduakjournals.com. Calibration curves using standard solutions of known concentrations are essential for accurate quantification researchgate.net.

Voltammetry for Aqueous Nitrate Detection

Voltammetry is an electrochemical technique used to study redox-active species by measuring current as the potential is varied. Different voltammetric schemes, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), square-wave voltammetry (SWV), and linear sweep voltammetry (LSV), can be employed for nitrate detection in water. mdpi.com These techniques differ in the way the voltage is applied to the working electrode. mdpi.com

In the context of this compound solutions, voltammetry has been used to investigate the behavior of other ions in the presence of this compound as a supporting electrolyte. For example, the electroreduction of uranyl ions in aqueous this compound solutions has been studied using techniques including cyclic voltammetry and chronopotentiometry. researchgate.net, cdnsciencepub.com These studies utilized 0.5 M Ca(NO₃)₂ solutions, both unbuffered and buffered, as the base electrolyte. cdnsciencepub.com The first reduction process observed for uranyl ions in these solutions was a reversible one-electron reduction. cdnsciencepub.com

Voltammetric methods for nitrate detection often involve modified electrodes to enhance sensitivity and selectivity. mdpi.com Various nanomaterials and metals, such as copper, graphene derivatives, and carbon nanotubes, have been explored for modifying the surface of working electrodes in nitrate sensors. mdpi.com While the provided search results discuss voltammetry for general nitrate detection and the behavior of other ions in this compound solutions, specific detailed research findings solely focused on the voltammetric detection or characterization of this compound itself in aqueous solutions were not extensively detailed. However, the principle of voltammetry for analyzing ionic species in solution suggests its potential applicability for studying the electrochemical behavior of calcium and nitrate ions originating from this compound.

Other Advanced Characterization Techniques

Beyond electrochemical methods, several other advanced techniques are employed to characterize this compound, particularly in complex matrices like cement where it acts as an accelerator.

Nuclear Magnetic Resonance (NMR) Relaxometry for Porosity and Hydration Studies in Cement

Nuclear Magnetic Resonance (NMR) relaxometry is a valuable non-perturbative technique for investigating cement-based materials, allowing for the monitoring of pore evolution and water consumption during the hydration process. mdpi.com, weebly.com This technique is particularly useful because it can be applied even during the hydration process without requiring sample pretreatment or stopping the reaction. researchgate.net The approach relates the relaxation time of ¹H nuclei to the pore size, although recent studies have moved towards a more general basis for discussing pore evolution. mdpi.com

NMR relaxometry experiments have revealed that this compound can lead to a faster evolution of capillary pore surface area and faster consumption of capillary water during hydration. mdpi.com This is attributed to this compound increasing the concentration of calcium ions, which promotes faster supersaturation with respect to silicate hydrates and thus faster development of the calcium-silicate-hydrate (C-S-H) phase. mdpi.com

Table 1: Effect of this compound on Cement Hydration and Pore Structure (Illustrative Findings from NMR Relaxometry Studies)

| Parameter | Simple Cement Paste | Cement Paste with this compound | Observation Method | Source |

| Hydration Dynamics | Normal | Accelerated | NMR Relaxometry | researchgate.net, mdpi.com |

| Pore Structure (Long-term) | - | Not significantly affected | NMR Relaxometry | researchgate.net, tandfonline.com |

| Capillary Pore Surface Area | Increase during dormant stage | Faster increase during dormant stage | NMR Relaxometry | mdpi.com |

| Capillary Water Consumption | No consumption during dormant stage | Water consumption from beginning | NMR Relaxometry | mdpi.com |

| Pore Volume Fractal Dimension | Lower | Higher | NMR Relaxometry | mdpi.com |

Electron Microscopy (SEM) for Morphological and Textural Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for analyzing the morphology and texture of materials at the micro- and nanoscale. It provides visual information about the surface features, particle shapes, and the arrangement of phases within a material. SEM is often used in conjunction with other techniques, such as Energy-Dispersive X-ray Spectroscopy (EDX), to obtain elemental composition information. researchgate.net

In the context of this compound, SEM has been applied to study its solid forms and its influence on the microstructure of materials where it is incorporated, such as cement and calcium phosphate (B84403) compounds. For instance, SEM has been used to examine the morphology and texture of decomposed this compound, showing changes in surface texture when decomposed on a support material like calcium silicate. researchgate.net SEM images can reveal the layering of decomposition products, such as calcium oxide (CaO). researchgate.net

When used as an accelerator in cement, this compound influences the morphology and texture of hydration products. nih.gov, mdpi.com SEM analysis of hardened cement samples containing this compound has revealed changes in the morphology of the C-S-H gel and ettringite (AFt) phases. nih.gov, mdpi.com These changes in microstructure and the morphology of hydration products are linked to the macroscopic performance of the cementitious composite. nih.gov, mdpi.com SEM can visualize aggregates of hydration products and features within capillary pores. mdpi.com

SEM is also used in the characterization of materials synthesized using this compound as a precursor, such as calcium metaphosphate nanofibers. scientific.net In such cases, SEM helps to assess the surface morphology and the effect of processing conditions on the fiber structure. scientific.net

Thermogravimetric Analysis (TGA) for Hydration and Composition Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. This technique is particularly useful for studying processes involving mass loss or gain, such as dehydration, decomposition, and hydration.

TGA is widely used to study the hydration and composition of cementitious materials, including those containing this compound. It can quantify the amount of different phases present based on their characteristic decomposition temperatures. For example, TGA can be used to determine the content of calcium hydroxide (B78521) (CH) and calcium carbonate (CC) in hydrated cement pastes. mdpi.com, researchgate.net, ingenio-web.it, osti.gov

Studies investigating the effect of this compound on cement hydration have utilized TGA to monitor changes in the amounts of hydration products over time. researchgate.net, ingenio-web.it TGA results can indicate how this compound influences the formation and consumption of phases like calcium hydroxide. researchgate.net, ingenio-web.it For instance, the addition of this compound has been shown to lead to a reduction in calcium hydroxide content in slag-blended cement at early ages. researchgate.net, ingenio-web.it

TGA is also used to study the thermal decomposition of this compound itself, including its hydrated forms. This compound tetrahydrate, for example, undergoes dehydration in several steps upon heating, followed by the decomposition of the anhydrous salt at higher temperatures, producing calcium oxide and nitrogen oxides. researchgate.net, elsevier.es TGA curves can show the mass loss corresponding to the release of water molecules and the subsequent decomposition products. researchgate.net

Table 2: Thermal Decomposition Stages of this compound Tetrahydrate (Illustrative Data from TGA Studies)

| Stage | Temperature Range (°C) | Process | Mass Loss (%) (Illustrative) | Products Released (Illustrative) | Source |

| 1 | 50–150 | Dehydration | ~7.6 | H₂O | researchgate.net |

| 2 | 160–180 | Dehydration | ~15.2 | H₂O | researchgate.net |

| 3 | 190–220 | Dehydration | ~7.6 | H₂O | researchgate.net |

| 4 | >500 | Decomposition | Significant | CaO, O₂, NO, NO₂ | researchgate.net, elsevier.es |

Note: The illustrative mass loss percentages and temperature ranges are approximate and can vary depending on experimental conditions and the specific study.

TGA, often coupled with techniques like Differential Scanning Calorimetry (DSC) or Mass Spectrometry (MS), provides valuable quantitative and qualitative information about the thermal behavior and composition of this compound and materials containing it. osti.gov, researchgate.net

Theoretical Frameworks and Mechanistic Investigations of Calcium Nitrate

Elucidation of Hydration Acceleration Mechanisms in Cement Chemistry

Calcium nitrate (B79036) functions as a set accelerator in concrete, influencing the hydration process of cement to speed up setting and hardening, thereby enhancing early strength development superplasticizers.comd-nb.info. This acceleration is particularly beneficial in applications requiring rapid construction schedules or in cold weather concreting superplasticizers.comd-nb.infonih.gov.

The accelerating mechanisms of calcium nitrate in Portland cement hydration resemble those of calcium chloride (CaCl₂). This compound influences the early hydration of tricalcium aluminate (C₃A), potentially by incorporating nitrate ions into AFm (aluminate ferrite (B1171679) monosulfate) structures and inhibiting the growth of ettringite (AFt) and monosulfoaluminate (m-AFm) nih.govingenio-web.it. Additionally, this compound may promote the hydration of alite (C₃S) and belite (C₂S) due to an increase in portlandite (Ca(OH)₂) contributions at earlier stages d-nb.infonih.gov. The dissolution of this compound can lead to a rapid supersaturation of the pore solution with respect to portlandite, and the resulting early precipitation of portlandite is suggested to be responsible for the early onset and increased rate of alite hydration d-nb.info. Some research also indicates that calcium salts, including this compound, facilitate the homogeneous nucleation of calcium-silicate-hydrate (C-S-H) by increasing the availability of calcium in solution, which contributes to the acceleration of alite hydration d-nb.info.

Studies using techniques such as isothermal calorimetry, in situ X-ray diffraction (XRD), and quantitative XRD have investigated the influence of this compound on cement hydration d-nb.inforesearchgate.net. These studies indicate that this compound enhances the formation of ettringite and a nitrate-containing AFm phase, particularly at higher dosages d-nb.info. Furthermore, this compound accelerates alite hydration. Beyond the increased calcium concentration in the pore solution, a reduction in the aluminum concentration in the initial pore solution by this compound may also contribute to its accelerating effect on alite hydration d-nb.info.